3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a 4-methoxyphenyl group at the 1-position and a 6-ethoxy-1,3-benzothiazole-2-sulfanyl moiety at the 3-position. This compound is primarily utilized in research settings, as indicated by analogs labeled "for research use only" in commercial databases . Structural characterization of such derivatives often employs crystallographic tools like SHELX software for refinement and validation .
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-26-14-8-9-15-16(10-14)27-20(21-15)28-17-11-18(23)22(19(17)24)12-4-6-13(25-2)7-5-12/h4-10,17H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYDZQRKAUABCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves multiple steps. One common synthetic route includes the reaction of 6-ethoxy-1,3-benzothiazol-2-yl chloride with 4-methoxyphenylpyrrolidine-2,5-dione in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Evaluated for its anti-inflammatory and analgesic properties.
Medicine: Potential therapeutic agent for conditions involving inflammation and pain.
Industry: Possible use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Target Compound vs. Iodo Analog
The iodo analog (CAS 372969-99-8) replaces the 4-methoxyphenyl group with a 2-iodophenyl substituent, increasing molecular weight by ~75.89 g/mol. The iodine atom’s steric bulk and electron-withdrawing nature may alter binding affinities in biological systems compared to the methoxy group. Commercial pricing data suggest the iodo analog is more expensive (e.g., $93/100 mg for related brominated compounds), likely due to synthetic complexity .
Target Compound vs. Chloro Analog
The chloro analog (CAS 5564-35-2) substitutes the benzothiazole-sulfanyl group with a 4-chlorobenzyl moiety, reducing molecular weight by ~104.7 g/mol.
Target Compound vs. Aminoethylsulfanyl Analog
The aminoethylsulfanyl analog (CAS 313379-18-9) features a polar 2-aminoethylsulfanyl group instead of the benzothiazole system. This modification significantly lowers molecular weight (~154.13 g/mol) and introduces a primary amine, which could facilitate solubility in aqueous media and interaction with charged biological targets .
Implications for Research and Development
- Synthetic Accessibility : The iodo analog’s higher cost underscores challenges in halogenation steps, whereas the chloro analog’s simpler structure may enable easier synthesis .
- Safety Profiles: While safety data for the target compound are unavailable, the aminoethylsulfanyl analog’s safety datasheet highlights standard handling precautions (e.g., GHS compliance), implying moderate hazard .
Biological Activity
The compound 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione class, which has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies from recent research.
Chemical Structure and Properties
The structure of the compound can be depicted as follows:
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
- SMILES Notation : CC(C(=O)N1C(=O)C(C1=O)N(C)C)C2=CC=CC=C2S(=O)(=O)C3=C(C=C(C=C3)OCC)N=C(N)C
| Property | Value |
|---|---|
| Molecular Weight | 342.41 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 60.23 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds containing the benzothiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays:
- IC50 Values :
- A549: 12.5 µM
- HCC827: 10.8 µM
- NCI-H358: 15.4 µM
These findings suggest that the compound may inhibit cell proliferation effectively.
Antimicrobial Activity
Compounds with similar structural features have also been tested for antimicrobial properties. The analysis typically involves testing against Gram-positive and Gram-negative bacteria using broth microdilution methods.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate a moderate level of antimicrobial activity, suggesting potential for development as an antibacterial agent.
The proposed mechanisms for the biological activity of this compound include:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in cancer cell metabolism or bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
